

In Vitro Characterization of ML315 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: ML 315 hydrochloride

Cat. No.: B1531625

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 hydrochloride is a potent and selective small molecule inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk). This technical guide provides a comprehensive overview of the in vitro characterization of ML315 hydrochloride, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. The information presented is intended to support further research and drug development efforts involving this compound.

Core Data Summary

The in vitro properties of ML315 have been assessed through a series of biochemical and cellular assays. The quantitative data from these studies are summarized below.

Table 1: Physicochemical Properties of ML315

Property	Value
Molecular Formula	C ₁₈ H ₁₃ Cl ₂ N ₃ O ₂
Molecular Weight	374.23 g/mol
PubChem CID	46926514
IUPAC Name	5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine

Table 2: In Vitro Kinase Inhibition Profile of ML315

Target Kinase	IC ₅₀ (nM)
CLK1	26
CLK2	17
CLK4	12
DYRK1A	31
DYRK1B	22
DYRK2	18

Table 3: In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Profile of ML315

Parameter	Result
Aqueous Solubility (pH 7.4)	1.2 μ M
Parallel Artificial Membrane Permeability Assay (PAMPA)	1.1×10^{-6} cm/s
Human Liver Microsomal Stability ($t_{1/2}$)	> 30 min
Mouse Liver Microsomal Stability ($t_{1/2}$)	15 min
Plasma Protein Binding (Human)	98.7%
Plasma Protein Binding (Mouse)	97.9%
CYP450 Inhibition (IC_{50})	> 10 μ M for 2C9, 2D6, 3A4

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Biochemical Kinase Inhibition Assay

This assay determines the potency of ML315 in inhibiting the enzymatic activity of target kinases.

Protocol:

- Reagents and Materials:
 - Recombinant human kinases (CLK1, CLK2, CLK4, DYRK1A, DYRK1B, DYRK2)
 - Kinase-specific peptide substrates
 - ATP (Adenosine triphosphate)
 - ML315 hydrochloride (solubilized in DMSO)
 - Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM $MgCl_2$, 1 mM EGTA, 0.01% Brij-35)
 - Radiolabeled ATP ($[\gamma\text{-}^{33}P]$ ATP)

- Phosphocellulose filter plates
- Scintillation counter
- Procedure:
 - Prepare a serial dilution of ML315 in DMSO.
 - In a 96-well plate, add the kinase, peptide substrate, and ML315 (or DMSO control) to the assay buffer.
 - Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ - ^{33}P]ATP.
 - Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
 - Stop the reaction by adding phosphoric acid.
 - Transfer the reaction mixture to a phosphocellulose filter plate.
 - Wash the plate multiple times with phosphoric acid to remove unincorporated [γ - ^{33}P]ATP.
 - Dry the plate and add a scintillator.
 - Measure the amount of incorporated radiolabel using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of kinase activity relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the ML315 concentration.
 - Determine the IC_{50} value by fitting the data to a four-parameter logistic equation.

Cellular Functional Assay: Inhibition of CLK-Mediated Splicing

This assay evaluates the ability of ML315 to inhibit CLK-dependent alternative splicing in a cellular context.

Protocol:

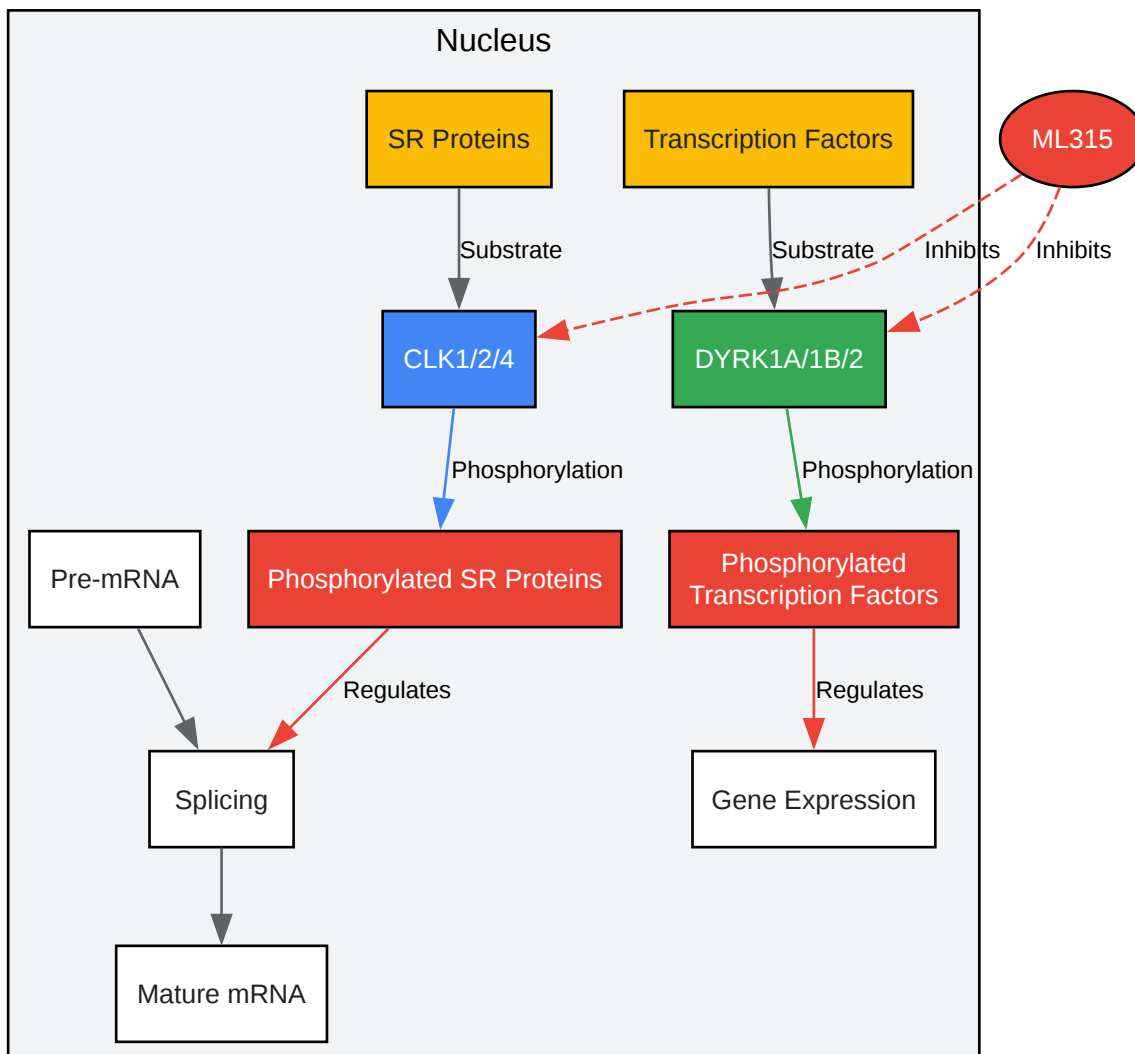
- Reagents and Materials:
 - HEK293 cells
 - Splicing reporter plasmid (e.g., a minigene construct with a CLK-responsive alternative exon)
 - Cell culture medium (e.g., DMEM with 10% FBS)
 - Transfection reagent
 - ML315 hydrochloride (solubilized in DMSO)
 - RNA extraction kit
 - Reverse transcriptase
 - PCR reagents (primers flanking the alternative exon)
 - Agarose gel electrophoresis system
- Procedure:
 - Seed HEK293 cells in a 24-well plate.
 - Transfect the cells with the splicing reporter plasmid.
 - After 24 hours, treat the cells with various concentrations of ML315 (or DMSO control) for a specified duration (e.g., 18 hours).
 - Harvest the cells and extract total RNA.
 - Synthesize cDNA using reverse transcriptase.
 - Perform PCR using primers that flank the alternatively spliced exon.

- Analyze the PCR products by agarose gel electrophoresis to distinguish between the spliced isoforms.
- Data Analysis:
 - Quantify the band intensities of the different spliced isoforms.
 - Calculate the ratio of the exon-included to the exon-skipped isoform for each treatment condition.
 - Determine the EC_{50} value for the inhibition of alternative splicing.

Visualizations

Signaling Pathway of CLK and DYRK Kinases

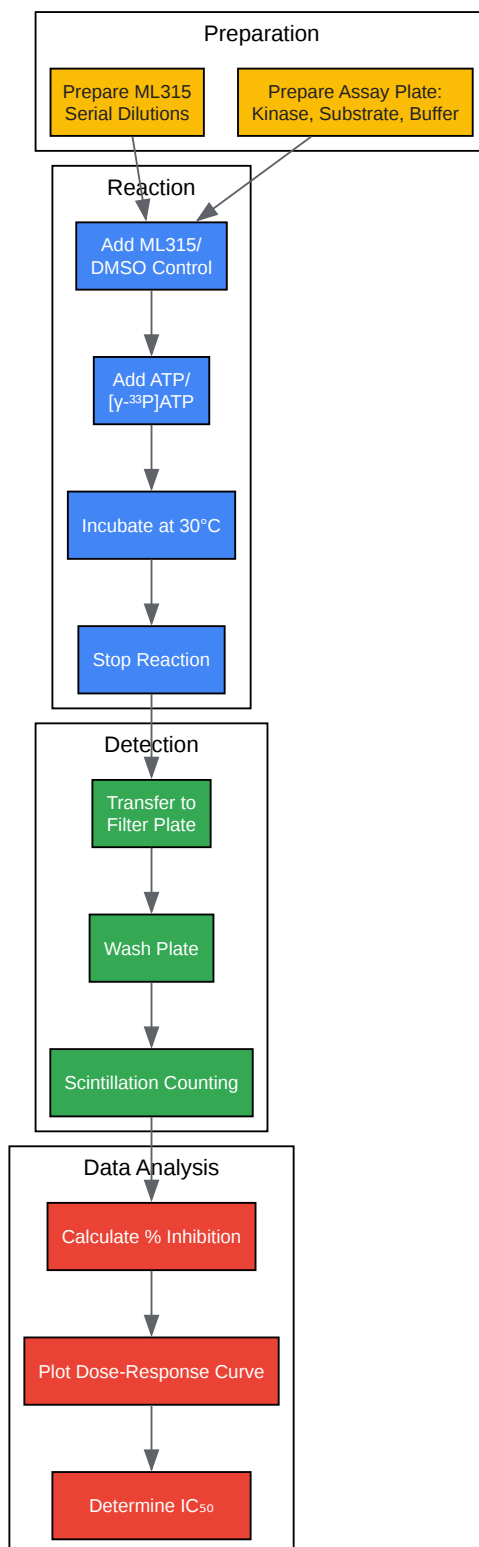
CLK and DYRK Kinase Signaling Pathways

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Caption: ML315 inhibits CLK and DYRK kinases, affecting downstream processes.

Experimental Workflow for Kinase Inhibition Assay

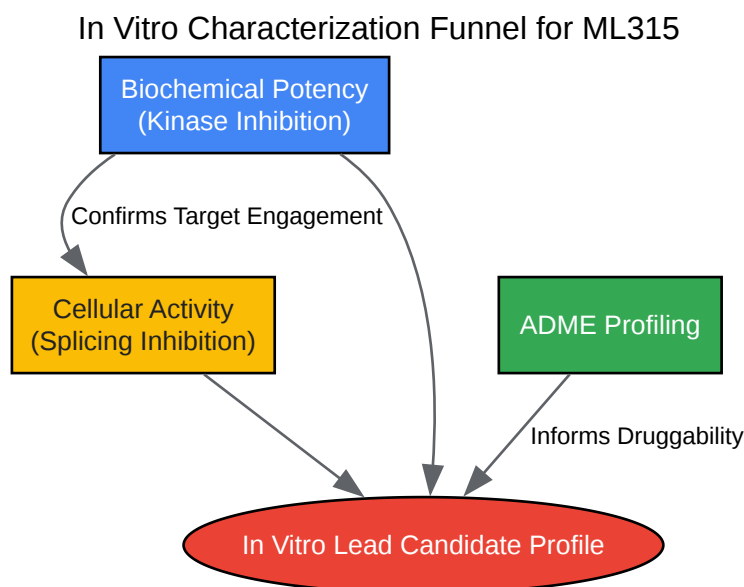
Biochemical Kinase Inhibition Assay Workflow



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Caption: Workflow for determining the IC₅₀ of ML315 against target kinases.

Logical Relationship of In Vitro Characterization



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Caption: The logical progression of in vitro assays for ML315 characterization.

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